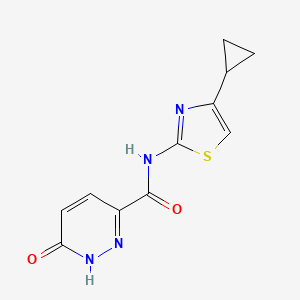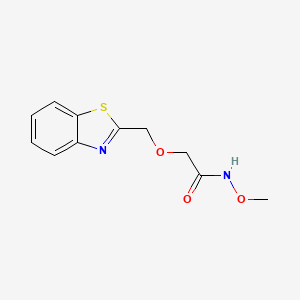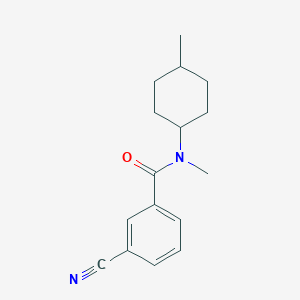![molecular formula C17H26N2O B7540293 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the substituted cathinone class of drugs. It is a designer drug that is often sold as a research chemical or a legal high. Dibutylone has been found to have similar effects to other cathinones such as MDPV and methylone.
Mécanisme D'action
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one acts on the central nervous system by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in their concentrations in the synaptic cleft, resulting in increased neurotransmission and stimulation of the central nervous system. 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one also acts as a monoamine oxidase inhibitor, which further increases the concentrations of these neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one are similar to those of other cathinones. It has been found to cause increased heart rate, blood pressure, and body temperature. It also causes stimulation, euphoria, and increased sociability. 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one has been found to have a high potential for abuse and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one has been used in scientific research to study its effects on the central nervous system. One advantage of using 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one in lab experiments is that it is relatively easy to synthesize and obtain. However, one limitation of using 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one in lab experiments is that it has a high potential for abuse and dependence, which can make it difficult to control for confounding variables.
Orientations Futures
There are several future directions for research on 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one. One area of research could be to study its long-term effects on the central nervous system. Another area of research could be to study its effects on different neurotransmitter systems in the brain. Additionally, research could be done to develop new drugs based on the structure of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one that have fewer side effects and a lower potential for abuse and dependence.
Conclusion
In conclusion, 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one is a synthetic cathinone that has been used in scientific research to study its effects on the central nervous system. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and has been found to cause increased heart rate, blood pressure, and body temperature. 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one has a high potential for abuse and dependence, which can make it difficult to control for confounding variables in lab experiments. There are several future directions for research on 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one, including studying its long-term effects on the central nervous system and developing new drugs based on its structure.
Méthodes De Synthèse
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one can be synthesized using a variety of methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of 2,3-dimethylphenylacetonitrile with ethyl chloroacetate in the presence of aluminum chloride. The resulting product is then reduced using sodium borohydride to yield 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one.
Applications De Recherche Scientifique
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it inhibits the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentrations in the synaptic cleft, resulting in increased neurotransmission and stimulation of the central nervous system.
Propriétés
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-5-13(2)17(20)19-11-9-18(10-12-19)16-8-6-7-14(3)15(16)4/h6-8,13H,5,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNJQPFNVDJTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)

![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)

![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)


![1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)


![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)